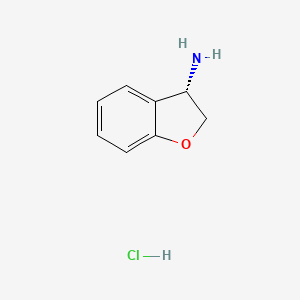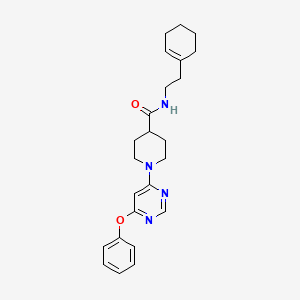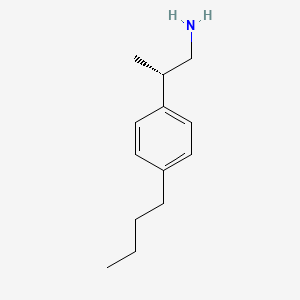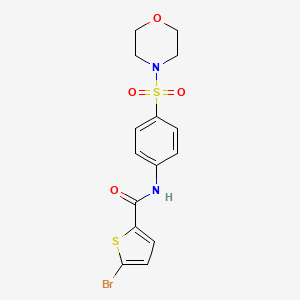
1-(5-Fluoropyrimidin-2-yl)-4-(2-thiophen-2-ylacetyl)piperazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Fluoropyrimidin-2-yl)-4-(2-thiophen-2-ylacetyl)piperazin-2-one, also known as TFPP, is a chemical compound that has shown great potential in scientific research. It is a piperazine derivative that has been synthesized using various methods and has been found to have a wide range of applications in the field of biochemistry and pharmacology.
Mécanisme D'action
The mechanism of action of 1-(5-Fluoropyrimidin-2-yl)-4-(2-thiophen-2-ylacetyl)piperazin-2-one involves the inhibition of various enzymes and proteins involved in cancer cell growth and inflammation. 1-(5-Fluoropyrimidin-2-yl)-4-(2-thiophen-2-ylacetyl)piperazin-2-one has been found to inhibit the activity of thymidylate synthase, an enzyme involved in DNA synthesis, and VEGF, a protein involved in angiogenesis. 1-(5-Fluoropyrimidin-2-yl)-4-(2-thiophen-2-ylacetyl)piperazin-2-one has also been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Biochemical and Physiological Effects:
1-(5-Fluoropyrimidin-2-yl)-4-(2-thiophen-2-ylacetyl)piperazin-2-one has been found to have several biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit angiogenesis, and inhibit the production of pro-inflammatory cytokines. 1-(5-Fluoropyrimidin-2-yl)-4-(2-thiophen-2-ylacetyl)piperazin-2-one has also been found to have antioxidant properties and can scavenge free radicals.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(5-Fluoropyrimidin-2-yl)-4-(2-thiophen-2-ylacetyl)piperazin-2-one in lab experiments include its high potency and selectivity towards cancer cells and its ability to inhibit angiogenesis and inflammation. However, 1-(5-Fluoropyrimidin-2-yl)-4-(2-thiophen-2-ylacetyl)piperazin-2-one has some limitations, such as its poor solubility in water and its potential toxicity to normal cells.
Orientations Futures
1-(5-Fluoropyrimidin-2-yl)-4-(2-thiophen-2-ylacetyl)piperazin-2-one has shown great potential in scientific research, and several future directions can be explored. One possible direction is to study the synergistic effects of 1-(5-Fluoropyrimidin-2-yl)-4-(2-thiophen-2-ylacetyl)piperazin-2-one with other chemotherapeutic agents. Another direction is to study the pharmacokinetics and pharmacodynamics of 1-(5-Fluoropyrimidin-2-yl)-4-(2-thiophen-2-ylacetyl)piperazin-2-one to optimize its therapeutic potential. Additionally, 1-(5-Fluoropyrimidin-2-yl)-4-(2-thiophen-2-ylacetyl)piperazin-2-one can be modified to improve its solubility and reduce its toxicity to normal cells.
Méthodes De Synthèse
The synthesis of 1-(5-Fluoropyrimidin-2-yl)-4-(2-thiophen-2-ylacetyl)piperazin-2-one involves the reaction of 5-Fluorouracil with 2-thiophen-2-ylacetic acid to form the intermediate compound. The intermediate is then reacted with piperazine and cyclized to form the final product, 1-(5-Fluoropyrimidin-2-yl)-4-(2-thiophen-2-ylacetyl)piperazin-2-one. Several methods have been used to synthesize 1-(5-Fluoropyrimidin-2-yl)-4-(2-thiophen-2-ylacetyl)piperazin-2-one, including microwave-assisted synthesis, solvent-free synthesis, and one-pot synthesis.
Applications De Recherche Scientifique
1-(5-Fluoropyrimidin-2-yl)-4-(2-thiophen-2-ylacetyl)piperazin-2-one has been extensively studied for its potential application in the field of cancer research. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. 1-(5-Fluoropyrimidin-2-yl)-4-(2-thiophen-2-ylacetyl)piperazin-2-one has also been studied for its potential use as an anti-inflammatory agent, as it has been found to inhibit the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
1-(5-fluoropyrimidin-2-yl)-4-(2-thiophen-2-ylacetyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN4O2S/c15-10-7-16-14(17-8-10)19-4-3-18(9-13(19)21)12(20)6-11-2-1-5-22-11/h1-2,5,7-8H,3-4,6,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBSLDPCSYZZLCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C(=O)CC2=CC=CS2)C3=NC=C(C=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Fluoropyrimidin-2-yl)-4-[2-(thiophen-2-yl)acetyl]piperazin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[1-(3,3-Difluorocyclobutanecarbonyl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2750221.png)







![N-methyl-2-[(1-methyl-3-phenyl-1H-pyrazol-5-yl)oxy]-N-phenylacetamide](/img/structure/B2750234.png)




![8-(4-methoxyphenyl)-1,6,7-trimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2750244.png)